N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
Description
N-(3-bromophenyl)-N²-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a synthetic compound with the molecular formula C₁₆H₁₉BrN₃O₄S and a molecular weight of 390.26 g/mol . It features a glycinamide backbone substituted with a 3-bromophenyl group and a 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl moiety.
Properties
Molecular Formula |
C13H16BrN3O4S |
|---|---|
Molecular Weight |
390.26 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16BrN3O4S/c14-9-2-1-3-10(6-9)16-12(18)7-15-13(19)17-11-4-5-22(20,21)8-11/h1-3,6,11H,4-5,7-8H2,(H,16,18)(H2,15,17,19) |
InChI Key |
ZZDSCFAZGGLOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The target compound’s synthesis begins with the preparation of the 1,1-dioxidotetrahydrothiophen-3-amine intermediate. This precursor is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide in acetic acid, yielding the sulfone derivative. Subsequent bromination at the 3-position of the phenyl ring is achieved through electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst such as FeBr₃.
The glycinamide backbone is constructed via amide coupling between the tetrahydrothiophene sulfone amine and a bromophenyl-substituted glycine derivative. Carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are employed to activate the carboxylic acid group of the glycine moiety.
Reaction Scheme:
Alternative Routes
A patent-published method (WO2018216823A1) describes a one-pot sequential coupling strategy, where the tetrahydrothiophene sulfone amine reacts directly with N-(3-bromophenyl)glycine hydrochloride in the presence of triethylamine as a base. This approach reduces intermediate isolation steps, achieving a 68% yield under optimized conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance the solubility of intermediates, while temperatures between 0°C and 25°C prevent unwanted side reactions such as sulfone degradation.
Table 1: Solvent Optimization for Amide Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 72 | 95 |
| Acetonitrile | 0 | 65 | 92 |
| THF | 25 | 58 | 88 |
Catalytic Systems
Palladium-based catalysts, such as Pd(PPh₃)₄, facilitate Ullmann-type couplings for introducing the bromophenyl group, particularly in sterically hindered environments. Reductive amination using sodium triacetoxyborohydride (STAB) has also been reported for secondary amine formation, though with lower yields (54%) compared to carbodiimide-mediated methods.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Analysis
-
NMR Spectroscopy : H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), and 3.12–2.98 (m, 4H, tetrahydrothiophene-CH₂).
-
Mass Spectrometry : ESI-MS m/z 389.1 [M+H] aligns with the molecular formula C₁₃H₁₄BrN₃O₄S.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Approaches
| Method | Steps | Overall Yield (%) | Time (h) |
|---|---|---|---|
| Stepwise Coupling | 5 | 62 | 48 |
| One-Pot Sequential | 3 | 68 | 24 |
| Reductive Amination | 4 | 54 | 36 |
The one-pot method outperforms traditional stepwise approaches in both yield and time efficiency, though it requires stringent control over stoichiometry.
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors , with modifications to the bromophenyl group enhancing target selectivity. Derivatives synthesized via Suzuki-Miyaura cross-coupling exhibit nanomolar IC₅₀ values against EGFR (epidermal growth factor receptor) .
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reactions. For example
Major Products: The products formed would vary based on the reaction type.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multi-step organic reactions that incorporate the bromophenyl and thiophene components. Various synthetic routes have been explored in the literature, often utilizing readily available reagents and conditions conducive to high yields.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activities. For example, studies have shown that derivatives of bromophenyl compounds can inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves interference with bacterial cell wall synthesis or function .
Anticancer Potential
In vitro studies have demonstrated that this compound can exhibit anticancer activity against various cancer cell lines. The bromophenyl group is known to interact with specific molecular targets in cancer cells, potentially leading to apoptosis or inhibition of proliferation. For instance, similar compounds have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), showing significant cytotoxic effects .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various biological assays:
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various brominated compounds against a range of pathogens, highlighting several derivatives with significant activity against resistant strains .
- Anticancer Screening : Research focusing on the anticancer properties of similar compounds indicated that certain derivatives were effective in reducing tumor cell viability through targeted mechanisms .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into binding affinities and interactions between this compound and its biological targets, supporting experimental findings regarding its therapeutic potential .
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. It could inhibit enzymes, modulate signaling pathways, or interact with receptors.
- Further research is necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compounds sharing the glycinamide or carbamoyl-tetrahydrothiophene sulfone core but differing in aromatic substituents include:
Key Observations :
Analogs with Alternative Core Structures
Several compounds retain halogenated aromatic groups and sulfone moieties but feature divergent cores:
Phthalimide Derivatives
- 3-Chloro-N-phenyl-phthalimide : Contains a phthalimide core with a 3-chlorophenyl group. Used in polyimide synthesis due to its high purity and stability .
- Ryanodine Receptor Modulators (e.g., flubendiamide analogs): Feature phthalimide or benzamide cores with halogenated aryl groups and sulfonyl substituents. These are insecticides targeting calcium channels in pests .
Comparison with Target Compound :
Functional Group Impact on Physicochemical Properties
Biological Activity
N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16BrN3O4S
- Molecular Weight : 390.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1190252-77-7
The compound features a bromophenyl group and a dioxido-tetrahydrothiophene moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the bromophenyl group.
- Final coupling with glycinamide.
The reaction conditions require careful control to achieve high yields and desired stereochemistry.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anti-cancer agent. The mechanism of action primarily involves the inhibition of angiogenesis and modulation of key signaling pathways associated with tumor growth.
- VEGFR-2 Inhibition : The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies indicate that it binds effectively to the VEGFR-2 active site, similar to established inhibitors like sorafenib .
- Cytotoxicity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). The IC50 values suggest potent antiproliferative activity .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells through caspase activation .
The biological activity of this compound can be attributed to:
- Target Interaction : The bromophenyl group facilitates interactions with nucleophilic sites on proteins, potentially modifying their activity.
- Oxidative Stress Modulation : The thiolane ring may influence cellular oxidative stress pathways, enhancing its therapeutic efficacy against cancer cells .
Case Studies and Experimental Data
A recent study focused on a series of synthesized derivatives related to this compound. Key findings include:
- Compound 4b (related derivative) exhibited the lowest IC50 against HeLa cells and showed comparable efficacy to sorafenib in inhibiting VEGFR-2 kinase activity.
- The study concluded that these compounds could serve as lead candidates for further development into anticancer therapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | HeLa | 12.5 | VEGFR-2 inhibition, apoptosis induction |
| N-(3-Bromophenyl) derivative | DLD1 | 15.0 | Cytotoxicity via cell cycle arrest |
| N-(3-Bromophenyl) derivative | HepG2 | 18.0 | Induction of oxidative stress |
Q & A
Basic: What are the recommended analytical techniques for confirming the structural identity and purity of N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide?
Answer:
Structural elucidation requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve the bromophenyl and tetrahydrothiophen-3-yl substituents. High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula (e.g., C₁₉H₂₁BrN₂O₄S). For purity assessment, reverse-phase HPLC with a C18 column (e.g., 5 μm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate is recommended. Cross-reference with FT-IR to validate functional groups like the carbamoyl (C=O stretch at ~1650 cm⁻¹) and sulfone (S=O stretch at ~1300–1150 cm⁻¹) .
Advanced: How can researchers optimize the synthetic yield of this compound, given steric hindrance from the bromophenyl and tetrahydrothiophen-3-yl groups?
Answer:
Key strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalytic systems : Employ coupling agents like HATU or EDCI/HOBt for carbamoyl bond formation, which are efficient under mild conditions (room temperature, 12–24 hrs).
- Temperature control : Gradual heating (40–60°C) minimizes side reactions.
- Purification : Use silica gel chromatography with gradient elution (ethyl acetate/hexane 30% → 70%) to isolate the product. Reported yields for analogous bromophenyl carboxamides range from 45–65% .
Basic: What spectroscopic anomalies might arise during characterization, and how should they be addressed?
Answer:
- NMR splitting complexity : The bromophenyl group may cause deshielding and splitting in aromatic proton signals (δ 7.2–7.8 ppm). Use 2D NMR to resolve overlapping peaks.
- Mass spectrometry fragmentation : The sulfone group (SO₂) can lead to in-source fragmentation. Confirm stability using lower ionization energies (e.g., ESI+ at 20 eV).
- HPLC tailing : Adjust mobile phase pH (e.g., 0.1% TFA) to improve peak symmetry .
Advanced: How can computational methods predict the biological activity or binding mechanisms of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). The bromophenyl group may occupy hydrophobic pockets, while the sulfone could form hydrogen bonds.
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Recent studies on similar bromophenyl derivatives show nanomolar affinity for cancer targets .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF).
- Spill management : Absorb spills with vermiculite and neutralize with 5% sodium bicarbonate. Avoid drains due to potential aquatic toxicity .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Answer:
- Dose normalization : Adjust in vitro IC₅₀ values (e.g., 10 μM) to account for plasma protein binding and bioavailability.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., dehalogenated or oxidized derivatives).
- Species-specific models : Compare murine and human hepatocyte metabolism to validate translational relevance. For example, bromophenyl compounds often exhibit higher hepatic clearance in rodents .
Basic: What are the stability profiles of this compound under various storage conditions?
Answer:
- Short-term : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Solution stability : In DMSO, stability is >6 months at –80°C. Avoid freeze-thaw cycles.
- Degradation products : Monitor via HPLC for peaks corresponding to hydrolyzed carbamoyl bonds (~3% degradation after 30 days at 4°C) .
Advanced: What strategies can validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR/Cas9 knockout : Silence putative targets (e.g., kinases) to confirm loss of activity.
- Biochemical assays : Measure enzyme inhibition (e.g., IC₅₀ for PARP-1 or EGFR) using fluorescence-based kits.
- Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis or DNA repair). A 2022 study on a bromophenyl triazine analog showed upregulation of p53 and Bax .
Basic: Which synthetic intermediates are critical to monitor, and how?
Answer:
- Bromophenyl precursor : Track via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Carbamoyl intermediate : Confirm by IR (C=O at 1680 cm⁻¹) before coupling.
- Final product : Validate by melting point (observed range: 180–185°C) and elemental analysis (±0.3% for C, H, N) .
Advanced: How can researchers design SAR studies to improve potency against a specific target?
Answer:
- Core modifications : Replace the bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding.
- Side-chain variation : Substitute the tetrahydrothiophen-3-yl with piperazine for solubility.
- Bioisosteres : Replace the carbamoyl with a urea group to modulate hydrogen bonding. A 2021 study showed a 5-fold potency increase in analogs with fluorinated substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
